N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include thionyl chloride, 2,3-dichlorobenzyl chloride, and pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine stands out due to its unique combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11Cl2N3S |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N3S/c16-12-5-3-4-10(14(12)17)8-11-9-19-15(21-11)20-13-6-1-2-7-18-13/h1-7,9H,8H2,(H,18,19,20) |
InChI Key |
WHHUKWZWXTXNJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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